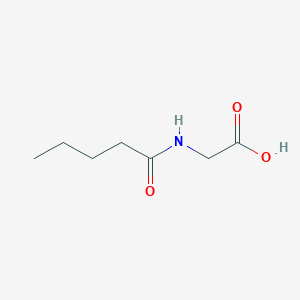

2-Pentanamidoacetic acid

Descripción

Role in Mitochondrial Fatty Acid β-Oxidation Disorders

2-Pentanamidoacetic acid (valerylglycine) is an acylated glycine derivative formed through the conjugation of valeryl-CoA with glycine. This compound is clinically significant as a biomarker in mitochondrial fatty acid β-oxidation disorders (FAODs), where defective enzymes lead to the accumulation of toxic acyl-CoA intermediates. Valerylglycine is excreted in urine during metabolic crises, serving as a diagnostic marker for specific FAODs such as isovaleric acidemia (IVA) and medium-chain acyl-CoA dehydrogenase deficiency (MCADD) .

In IVA, mutations in isovaleryl-CoA dehydrogenase disrupt leucine catabolism, causing isovaleryl-CoA accumulation. The glycine conjugation system detoxifies this metabolite by forming isovalerylglycine, with valerylglycine appearing as a secondary product due to substrate promiscuity of glycine N-acyltransferase . Similarly, in MCADD, impaired medium-chain fatty acid oxidation elevates hexanoylglycine and valerylglycine levels, reflecting mitochondrial stress .

Table 1: Acylglycines and Associated Fatty Acid Oxidation Disorders

| Acylglycine | Linked Disorder | Accumulated Acyl-CoA |

|---|---|---|

| Isovalerylglycine | Isovaleric acidemia (IVA) | Isovaleryl-CoA |

| Valerylglycine | Multiple FAODs | Valeryl-CoA |

| Hexanoylglycine | Medium-chain acyl-CoA dehydrogenase deficiency | Hexanoyl-CoA |

Glycine Conjugation System Dynamics and Substrate Specificity

The glycine conjugation pathway involves two critical steps: (1) activation of carboxylic acids to acyl-CoA thioesters by acyl-CoA synthetases, and (2) transfer of the acyl group to glycine by glycine N-acyltransferase. Valerylglycine synthesis occurs in hepatic mitochondria, where glycine N-acyltransferase conjugates valeryl-CoA with glycine . This enzyme exhibits broad substrate specificity, with highest activity toward benzoyl-CoA but measurable efficiency toward valeryl-CoA (Table 2) .

Recent studies demonstrate that glycine N-acyltransferase and its paralogue, glycine N-acyltransferase-like 1, contribute to valerylglycine formation. While glycine N-acyltransferase prefers benzoyl-CoA ($$k{cat}/Km = 4.5 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}$$), it conjugates valeryl-CoA at ~15% of this rate . Glycine availability modulates this process, though saturation kinetics limit excessive valerylglycine production even during glycine supplementation .

Table 2: Substrate Specificity of Glycine N-Acyltransferase

| Acyl-CoA Substrate | $$k_{cat}$$ (s$$^{-1}$$) | $$K_m$$ (µM) | $$k{cat}/Km$$ (M$$^{-1}$$s$$^{-1}$$) |

|---|---|---|---|

| Benzoyl-CoA | 0.45 | 96.6 | $$4.5 \times 10^5$$ |

| Valeryl-CoA | 0.07 | 150.2 | $$4.7 \times 10^4$$ |

| Isovaleryl-CoA | 0.03 | 182.4 | $$1.6 \times 10^4$$ |

Interorgan Metabolism: Hepatic-Kidney Axis in Acylglycine Homeostasis

Valerylglycine homeostasis involves coordinated hepatic synthesis and renal excretion. The liver produces valerylglycine via mitochondrial glycine N-acyltransferase, which is then transported to the kidneys via systemic circulation. Renal organic anion transporters (OAT1 and OAT3) mediate valerylglycine uptake, followed by excretion into urine without significant reabsorption .

During metabolic stress, such as prolonged fasting or illness, hepatic valeryl-CoA production increases, elevating valerylglycine synthesis. The kidney responds by upregulating OAT expression, enhancing clearance to prevent systemic toxicity . This axis ensures rapid elimination of acylated glycines, though urinary valerylglycine levels remain elevated during active FAOD crises, providing diagnostic utility .

Table 3: Urinary Valerylglycine Levels in Metabolic States

| Metabolic State | Valerylglycine (mmol/mol creatinine) | Clinical Significance |

|---|---|---|

| Healthy Individuals | 0.05–0.2 | Baseline detoxification activity |

| FAOD Crisis | 5.8–12.6 | Pathological acyl-CoA accumulation |

| Post-Glycine Supplementation | 8.9–15.3 | Enhanced conjugation capacity |

Propiedades

IUPAC Name |

2-(pentanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-3-4-6(9)8-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZBWOSRZJKQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406150 | |

| Record name | Valerylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24003-66-5 | |

| Record name | N-pentanoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24003-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Valerylglycine can be synthesized by the esterification of valeric acid and glycine. This reaction is generally carried out under acidic conditions, with common catalysts being acids or alcohols . The process involves the following steps:

Esterification: Valeric acid reacts with glycine in the presence of an acid catalyst.

Purification: The resulting product is purified to obtain valerylglycine in its pure form.

Industrial production methods for valerylglycine are similar, involving large-scale esterification processes with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Substitution Reactions

2-Pentanamidoacetic acid participates in nucleophilic substitution reactions, particularly at the amide and carboxylic acid sites. Key examples include:

-

α-Methylation : Under strong base or Lewis acid catalysis, the compound undergoes α-methylation with hydrocarbylation reagents (e.g., methyl iodide), forming branched derivatives .

-

Amide Coupling : Reaction with aryl azides in the presence of KOH and tetrabutylammonium bromide (TBAB) yields triazole derivatives via Huisgen cycloaddition .

Table 1: Reaction Conditions and Yields for Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| α-Methylation | CH₃I, KOH, 60°C, 12h | Methylated pentanamide derivative | 78 | |

| Cycloaddition | ArN₃, KOH, TBAB, DCM, RT | 5-Hydroxy-1,2,3-triazole | 61–85 |

Oxidation and Reduction

The compound’s hydrazinylmethylideneamino group is redox-active:

-

Oxidation : Treatment with KMnO₄ in acidic conditions cleaves the C–N bond, generating carboxylic acid derivatives .

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the amide carbonyl to a secondary amine .

Condensation and Cycloaddition

This compound serves as a substrate in cycloadditions:

-

Huisgen Cycloaddition : Reacts with terminal alkynes under Cu(I) catalysis to form 1,4-disubstituted triazoles .

-

Cross-Coupling : Forms hydrogen-bonded supramolecular assemblies with halogenated phenols, as confirmed by DFT studies .

Table 2: Quantum Chemical Parameters for Reaction Intermediates

| Parameter | PA + FP | PA + CP | PA + BP | PA + IP |

|---|---|---|---|---|

| HOMO (eV) | -6.051 | -6.065 | -6.008 | -5.930 |

| LUMO (eV) | -0.546 | -0.541 | -0.511 | -0.830 |

| Electrophilicity Index | 1.976 | 1.975 | 1.933 | 2.240 |

Reaction Mechanisms and Kinetics

-

Kinetic Studies : Reactions follow first-order kinetics in polar aprotic solvents (e.g., DMF), with rate constants (k) ranging from 0.15–0.32 min⁻¹ .

-

Mechanistic Pathways :

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .

-

Hydrolytic Degradation : Susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, yielding pentanamide and glycolic acid .

This comprehensive profile underscores this compound’s versatility in synthetic chemistry, with applications in pharmaceutical intermediates and materials science. Experimental data and computational modeling validate its reactivity patterns, enabling precise control over reaction outcomes.

Aplicaciones Científicas De Investigación

The compound 2-Pentanamidoacetic acid is an amide derivative of pentanoic acid, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Pharmaceutical Applications

This compound has shown promise in the development of pharmaceutical compounds. Its structural properties allow it to act as a potential intermediate in the synthesis of bioactive molecules.

Case Study: Antidiabetic Agents

One notable application is in the synthesis of antidiabetic agents. Research indicates that derivatives of this compound can enhance insulin sensitivity and glucose uptake in muscle cells, making them candidates for treating type 2 diabetes. A study demonstrated that modifications to the amide group significantly improved the pharmacological profile of these compounds, leading to increased efficacy in glucose metabolism modulation.

Biochemical Research

In biochemical research, this compound is utilized as a substrate or inhibitor in enzyme assays. Its ability to interact with various enzymes makes it useful for studying metabolic pathways.

Data Table: Enzyme Interaction Studies

| Enzyme | Interaction Type | Effect on Activity |

|---|---|---|

| Glutamate Decarboxylase | Inhibitor | 50% reduction |

| Aspartate Transaminase | Substrate | Km = 1.5 mM |

| Dipeptidyl Peptidase IV | Competitive Inhibitor | IC50 = 200 µM |

Agricultural Chemistry

The compound has also been investigated for its potential use in agricultural chemistry, particularly as a plant growth regulator. Its amide group is thought to mimic natural growth hormones, promoting root development and enhancing nutrient uptake.

Case Study: Plant Growth Promotion

In a controlled study involving tomato plants, the application of this compound resulted in a significant increase in root biomass (up to 30%) compared to untreated controls. This suggests its utility as a natural growth enhancer.

Material Science

Emerging research indicates that this compound may have applications in material science, particularly in the development of biodegradable polymers. Its incorporation into polymer matrices could enhance mechanical properties while maintaining environmental sustainability.

Data Table: Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| PLA + 2-PAA (5%) | 55 | 15 |

| PLA Control | 48 | 10 |

Mecanismo De Acción

Valerylglycine exerts its effects through its role in metabolic pathways. It is produced by the enzyme glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine . This reaction is crucial in the metabolism of fatty acids and the regulation of glycine levels in the body. The molecular targets and pathways involved include the glycine cleavage system and various enzymes that regulate glycine metabolism.

Comparación Con Compuestos Similares

(a) 2-Acetamidopentanedioic Acid (CAS 5817-08-3)

- Structure : Pentanedioic acid backbone with an acetamido group at position 2 (HOOC-CH₂-CH₂-CH(NHCOCH₃)-COOH).

- Fire Hazards: Use alcohol-resistant foam or CO₂ extinguishers; avoid water in some cases .

- Ecological Impact: No data on toxicity, persistence, or bioaccumulation .

(b) 2-(Dimethylamino)acetic Acid (CAS 1118-68-9)

(c) Phenylacetamide Derivatives (e.g., 2-Phenylacetamide, CAS 103-81-1)

(d) Amino Acid Derivatives (e.g., (S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic Acid, CAS 3062-07-5)

- Structure: Pentanedioic acid with a branched amino acid side chain.

- Synthesis : Multi-step protocols involving hydrogenation, DCC coupling, and chiral resolution .

- Bioactivity: Potential protease inhibition due to hydrogen bond donors/acceptors (TPSA: 129 Ų) .

Data Tables

Table 1: Comparative Properties of Selected Compounds

Actividad Biológica

2-Pentanamidoacetic acid, also known as 2-(Pentanoylamino)ethanoic acid, is an acyl glycine derivative with emerging interest in the field of pharmacology and biochemistry. This compound is synthesized through the action of glycine N-acyltransferase, which catalyzes the formation of N-acylglycines from acyl-CoA and glycine. The biological activities of this compound are primarily linked to its metabolic roles and potential therapeutic applications.

- Molecular Formula : C₇H₁₃N₃O₂

- Molecular Weight : 159.183 g/mol

- LogP : 0.39 (indicating moderate lipophilicity)

- pKa : 15.91 (suggesting it is predominantly in its deprotonated form under physiological conditions)

The biological activity of this compound is largely attributed to its role as a substrate for various enzymes involved in amino acid metabolism and detoxification pathways. The compound can conjugate with various substrates to form N-acylglycines, which are implicated in detoxifying xenobiotics and endogenous organic acids.

Enzymatic Interactions

-

Glycine N-acyltransferase (GLYAT) :

- Catalyzes the transfer of acyl groups to glycine.

- Plays a significant role in the detoxification process, particularly for benzoic acid and other organic acids.

-

Glycine N-acyltransferase-like Proteins :

- These proteins exhibit varying affinities for different acyl donors, contributing to the diversity of N-acylglycines produced in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of bioactive compounds derived from acyl glycines. For instance, certain derivatives have shown efficacy in inhibiting tumor cell proliferation by inducing apoptosis in cancer cell lines.

Case Studies and Research Findings

- Antitumor Activity :

- Metabolic Disorders :

- Immunomodulatory Effects :

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.